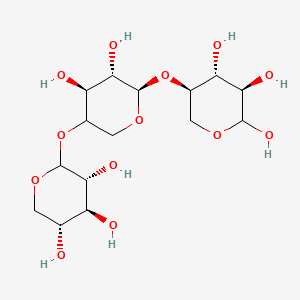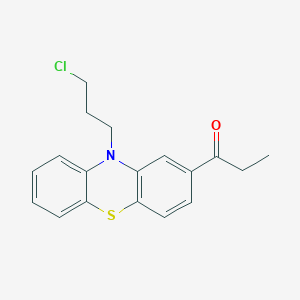
Xylotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylotriose is a natural xylooligosaccharide . It has been found in corn and various agricultural wastes .
Synthesis Analysis
Xylotriose can be produced from wheat bran by recombinant Escherichia coli through one-step fermentation . This process integrates the production of xylanases and XOS into a single process . XOS are also produced by chemical, physical or enzymatic degradation of xylan derived from biomass materials such as sugarcane residues, corn cobs, rice straw, etc .Molecular Structure Analysis
The molecular formula of Xylotriose is C15H26O13 . It has an average mass of 414.359 Da and a monoisotopic mass of 414.137329 Da .Chemical Reactions Analysis
Xylooligosaccharides (XOS), including Xylotriose, are mainly produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . Acid hydrolysis is currently the most widely used method to produce XOS due to its advantages of fewer processing steps, stronger raw material adaptability, higher yield, and better reproducibility .Physical And Chemical Properties Analysis
Xylotriose exhibits some specific physicochemical properties such as excellent water solubility and high temperature resistance .Applications De Recherche Scientifique
Prebiotic Activity
Xylotriose, as a type of Xylooligosaccharides (XOS), has been identified as a potential prebiotic . Prebiotics are non-digestible food ingredients that generate specific changes in the activity and/or composition of the gastrointestinal microflora, thereby providing beneficial health effects .
Gut Health Improvement
Xylotriose can positively affect human health by interacting with gut proteins . The human intestine consists of multiple microorganisms such as Lactobacillus, Bifidobacterium, etc., which help in utilizing XOS, resulting in the production of various short-chain fatty acids (SCFA), providing a suitable environment to the gut .
Interaction with Gut Proteins
The study identified proteins present in gut microflora, such as xylosidase, xylulokinase, etc., that interact with Xylotriose . The interactions of these proteins with Xylotriose are stable, which means they have complex metabolic activities among each other .
Production from Lignocellulosic Feedstocks
Xylotriose can be produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . Microbial xylanases play a crucial role in these processes as they are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .
5. Nutritional Benefits in Food and Feed Products Numerous studies have revealed that XOS, including Xylotriose, can be applied to many food and feed products, exerting their nutritional benefits .
Reduction of Health-Related Diseases
Xylotriose has been demonstrated to reduce the occurrence of human health-related diseases . It has also been shown to improve the growth and resistance to diseases of animals .
Mécanisme D'action
Target of Action
Xylotriose, a natural xylooligosaccharide, primarily targets the gut microbiota, specifically beneficial bacteria such as Bifidobacterium and Lactobacillus . These bacteria play crucial roles in maintaining gut health by aiding digestion, enhancing immune function, and producing short-chain fatty acids (SCFAs).
Mode of Action
Xylotriose interacts with its targets by serving as a substrate for bacterial enzymes like β-xylosidase . This interaction leads to the hydrolysis of xylotriose into simpler sugars, which are then utilized by the bacteria for growth and metabolic activities. The enzymatic breakdown of xylotriose enhances the proliferation of beneficial gut bacteria, contributing to a healthier gut microbiome .
Biochemical Pathways
The hydrolysis of xylotriose by β-xylosidase initiates a series of biochemical pathways. The resulting monosaccharides enter the glycolytic pathway, leading to the production of SCFAs such as acetate, propionate, and butyrate . These SCFAs have various beneficial effects, including serving as energy sources for colonocytes, regulating immune responses, and maintaining gut barrier integrity .
Pharmacokinetics
Xylotriose exhibits favorable pharmacokinetic properties, including good solubility and stability in the gastrointestinal tract . Its absorption is minimal, allowing it to reach the colon where it exerts its prebiotic effects. The compound’s stability ensures that it remains intact until it reaches the target site, maximizing its bioavailability and efficacy .
Result of Action
The primary molecular and cellular effects of xylotriose include the promotion of beneficial gut bacteria growth and the production of SCFAs . These effects lead to improved gut health, enhanced immune function, and potential protection against gastrointestinal disorders. Additionally, xylotriose may contribute to the reduction of pathogenic bacteria by outcompeting them for resources .
Orientations Futures
Xylotriose, as a type of XOS, has great prebiotic potential . It has been demonstrated to reduce the occurrence of human health-related diseases, improve the growth and resistance to diseases of animals . These effects open a new perspective on XOS potential applications for human consumption and animal production .
Propriétés
IUPAC Name |
(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6?,7+,8+,9-,10-,11-,12+,13?,14?,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJTDYCNQHPRJ-QZPPXLSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OC2CO[C@@H]([C@H]([C@@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
